N-[4-(acetylamino)phenyl]-2-chloro-6-fluorobenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a variety of chemical reactions and techniques aimed at introducing specific functional groups to achieve the desired molecular structure. For instance, He et al. (2014) described the synthesis and characterization of a closely related compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, using NMR, MS, IR, and X-ray diffraction methods. This process highlights the complexity and precision required in synthesizing such molecules (He et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(acetylamino)phenyl]-2-chloro-6-fluorobenzamide is often determined using X-ray diffraction methods. This allows for the detailed analysis of the crystal structure, providing insights into the compound's conformation and the interactions stabilizing the structure. For example, the crystal structure analysis of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid by Jedrzejas et al. (1995) reveals the hydrogen-bonded dimers and dihedral angles of the substituent groups, which are crucial for understanding the compound's chemical behavior (Jedrzejas et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound can vary widely, depending on the functional groups present and the desired outcome of the reaction. The chemical properties of these compounds are often characterized by their reactivity with other chemicals, stability under different conditions, and the ability to undergo specific chemical transformations. The study by Kato et al. (1976) on the reaction of triethyloxonium fluoroborate with acid amide to form quinazoline derivatives illustrates the type of chemical reactions that such compounds might undergo (Kato et al., 1976).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystal form, are key to understanding its behavior in different environments and applications. These properties are typically determined through a combination of experimental measurements and theoretical calculations.
Chemical Properties Analysis
Chemical properties, including acidity or basicity (pKa), reactivity, and stability, are crucial for predicting the compound's behavior in chemical reactions and biological systems. Studies like those conducted by Rodrigues et al. (2016) on the design, synthesis, and pharmacological evaluation of novel derivatives, provide insight into the chemical properties and potential biological activities of compounds related to this compound (Rodrigues et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-6-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-9(20)18-10-5-7-11(8-6-10)19-15(21)14-12(16)3-2-4-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOENMHJAYOFRJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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